Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
Description
Basic Chemical Properties and Structural Overview
Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol . Its structure features a fused bicyclic system comprising a five-membered pyrazole ring and a six-membered pyridine ring (Figure 1). Key substituents include:
- A phenyl group at the 2-position of the pyrazole ring.
- An ethyl carboxylate group at the 3-position of the pyrazole ring.
The compound typically presents as an off-white solid with limited solubility in polar solvents like water but moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its melting point and boiling point remain undocumented in available literature.
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO, ethanol |
Nomenclature and Classification within Heterocyclic Chemistry
The systematic IUPAC name for this compound is This compound . It belongs to the pyrazolo[1,5-a]pyridine family, a subclass of fused nitrogen-containing heterocycles. These compounds are characterized by:
- A bicyclic framework integrating pyrazole and pyridine rings.
- Electron-rich aromatic systems enabling diverse reactivity.
Within heterocyclic chemistry, pyrazolo[1,5-a]pyridines are classified as bridged heterocycles due to their fused ring system. Their structural complexity facilitates interactions with biological targets, making them valuable in drug discovery.
Historical Context and Development of Pyrazolo[1,5-a]pyridine Research
The exploration of pyrazolo[1,5-a]pyridines began in the late 20th century, driven by their structural resemblance to purine bases and potential pharmacological applications. Early synthetic routes relied on intermolecular cycloadditions of N-iminopyridinium ylides with alkynes or alkenes. However, these methods faced challenges in regioselectivity and yield.
Advancements in the 2010s introduced copper-mediated syntheses and cross-dehydrogenative coupling (CDC) reactions , which improved efficiency. For example, copper acetate catalyzes the cyclization of ethyl acetoacetate with N-amino-2-iminopyridines to form the pyrazolo[1,5-a]pyridine core.
Table 2: Evolution of Synthetic Methods
| Era | Method | Key Advancements |
|---|---|---|
| 1980s | Cycloaddition reactions | Basic framework establishment |
| 2010s | Copper-mediated synthesis | Enhanced regioselectivity |
| 2020s | CDC reactions | Atom economy, greener conditions |
Recent studies highlight the compound’s role in developing kinase inhibitors and CNS-active agents , underscoring its therapeutic potential. Innovations in sonochemical and catalyst-free syntheses further underscore its relevance in modern medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVWDFYUKSMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512047 | |
| Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51065-76-0 | |
| Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . Another approach involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with terminal alkynes, followed by subsequent cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O for oxidative cycloaddition , and catalysts such as Cu(OAc)2 and CuBr for Sonogashira-type coupling reactions . Reaction conditions typically involve heating in an oil bath under an inert atmosphere (e.g., argon) to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative [3+2] cycloaddition can yield pyrazolo[1,5-A]pyridine-3-ylphosphonates , while Sonogashira-type coupling reactions can produce various disubstituted pyrazolo[1,5-A]pyrimidine derivatives .
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Oxidative [3+2] Cycloaddition | Involves the reaction of ethynylphosphonates with pyridinium-N-imines to form the pyrazolo[1,5-A]pyridine core. |
| Condensation Reactions | Utilizes 3-aminopyrazoles and electrophilic substrates to generate derivatives efficiently. |
Anticancer Activity
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate and its derivatives have demonstrated significant anticancer properties. Studies have shown that certain derivatives can inhibit tumor cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
Enzymatic Inhibition
The compound has been investigated as a potential inhibitor of various enzymes. For instance, derivatives have shown promising results as inhibitors of α-glucosidase, which is crucial in carbohydrate metabolism and diabetes management. Some derivatives exhibited IC50 values significantly lower than standard inhibitors like acarbose, indicating their potential for therapeutic use in diabetes treatment.
Neuroprotective Effects
Research indicates that some pyrazolo[1,5-A]pyridine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
The photophysical properties of this compound make it valuable in the development of advanced materials for electronic and photonic applications. Its ability to form stable complexes with metal ions also opens avenues for its use in catalysis and sensor technologies.
Table: Comparison of Biological Activities
| Derivative | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | α-glucosidase | 15.2 ± 0.4 | More potent than acarbose (IC50 = 750 µM) |
| Compound B | Cancer cell lines | Varies | Significant reduction in cell viability observed |
| Compound C | Neuroprotective assays | Varies | Potential candidate for neurodegenerative diseases |
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-A]pyrimidine derivatives based on this compound. These compounds were evaluated for their anticancer activity against various cancer cell lines, showing promising results that warranted further investigation into their mechanisms of action.
Case Study 2: Enzyme Inhibition
A recent investigation focused on the enzyme inhibitory potential of several derivatives against α-glucosidase. The study highlighted the structure-activity relationship (SAR) that led to the identification of highly potent inhibitors suitable for further development as therapeutic agents for diabetes management.
Mechanism of Action
The mechanism of action of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Key Observations :
- Halogenation (e.g., bromine at C4 or C6) introduces sites for cross-coupling reactions, useful in medicinal chemistry .
- Methoxy groups (e.g., at C4) improve solubility and electronic effects, while oxo groups (e.g., at C2) facilitate hydrogen bonding .
- Hybrid scaffolds (e.g., isoxazole-pyrazolo[1,5-a]pyridine) expand bioactivity profiles by combining multiple pharmacophores .
Key Observations :
- Base-mediated alkylation (e.g., Cs₂CO₃ in DMF) is common for introducing substituents like benzyl or methoxybenzyl groups .
- Solvent and temperature critically influence yields. For example, prolonged heating (24–48 h at 80°C) in methanol with dipotassium phosphate yielded 30% of the brominated derivative .
Biological Activity
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate (Et-Ph-Pyz) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring system with an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 266.30 g/mol. The structure contributes to its reactivity and biological properties, making it a versatile compound in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.30 g/mol |
| Chemical Structure | Fused pyrazole and pyridine rings |
The biological activity of Et-Ph-Pyz is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that derivatives of this compound may serve as inhibitors of kinases, which are critical in cell signaling related to cancer and neurodegenerative disorders .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives, including Et-Ph-Pyz. For instance:
- In vitro studies have demonstrated that Et-Ph-Pyz exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis. The compound's mechanism involves the modulation of apoptotic pathways, leading to increased cancer cell death .
- Case Study : A study on related pyrazolo compounds showed significant activity against human cancer cell lines, suggesting that structural modifications can enhance their efficacy .
Enzymatic Inhibition
Research has identified Et-Ph-Pyz as a potential inhibitor of various enzymes:
- Kinase Inhibition : Specific derivatives have been shown to inhibit kinases involved in cancer progression. This inhibition can disrupt critical signaling pathways that promote tumor growth and survival .
- Enzymatic Activity : The compound's ability to inhibit enzymes like cyclooxygenase (COX) has been noted, which may contribute to its anti-inflammatory and analgesic properties.
Antibacterial Properties
While the primary focus has been on anticancer activity, some studies suggest that Et-Ph-Pyz may also possess antibacterial properties:
- Preliminary findings indicate that certain derivatives exhibit activity against various bacterial strains, although more extensive research is needed to confirm these effects and elucidate the underlying mechanisms.
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; potential for further development as an anticancer agent. |
| Enzymatic Inhibition | Inhibits kinases involved in cancer signaling; COX inhibition noted for anti-inflammatory effects. |
| Antibacterial | Preliminary evidence of antibacterial activity; requires further investigation. |
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, a related compound, Ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate, was synthesized via nucleophilic substitution using diethylamine and a mesylated precursor in THF, yielding 89% after column chromatography . Optimization includes solvent choice (e.g., THF for solubility), temperature control (room temperature to 40°C), and purification via slow evaporation (hexane/ethyl acetate/dichloromethane mixtures for crystallization) .
Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (Bruker APEXII CCD) with SHELX refinement (R = 0.061, wR = 0.187) confirms bond lengths, angles, and dihedral angles (e.g., 38.13° between pyrazolopyridine and isoxazole rings) .
- NMR : Heteronuclear 2D-NMR (HSQC, HMBC, NOESY) resolves substituent positions and hydrogen bonding .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 418.49 for C₂₄H₂₆N₄O₃) validate molecular weight .
Q. How is the purity of the compound assessed during synthesis?
Purity is determined via:
- Chromatography : Column chromatography (silica gel, ethyl acetate/petroleum ether) removes byproducts .
- Melting point analysis : Sharp melting points (e.g., 363–364 K) indicate high crystallinity .
- HPLC/GC : ≥98% purity thresholds are standard .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., electron density maps or R-factor conflicts) be resolved during structural refinement?
Discrepancies arise from disordered atoms or twinning. Using SHELXL:
Q. What factors govern regioselectivity in cycloaddition reactions involving pyrazolo[1,5-a]pyridine derivatives?
Regioselectivity in 1,3-dipolar cycloadditions (e.g., with ethyl propiolate) depends on:
Q. How do substituents on the pyrazolo[1,5-a]pyridine core influence biological activity or material properties?
- Bioactivity : Isoxazole or diethylaminomethyl groups enhance antitumor activity via kinase inhibition .
- Electronic properties : Cyano or ester groups alter π-conjugation, affecting fluorescence or charge transport in materials science .
- Solubility : Hydrophobic substituents (e.g., phenyl) reduce aqueous solubility, necessitating formulation studies .
Data Analysis and Contradiction Resolution
Q. How can conflicting NMR and X-ray data (e.g., rotational isomerism) be reconciled?
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) causing signal splitting.
- DFT calculations : Compare theoretical and experimental bond angles to validate crystallographic models .
- Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in twinned datasets .
Q. What strategies address low reproducibility in synthetic yields across laboratories?
- Standardize reaction parameters : Control humidity (anhydrous THF), catalyst purity (e.g., Cs₂CO₃ vs. K₂CO₃), and stirring rate .
- Degas solvents : Remove oxygen to prevent side reactions in radical-involved steps .
- Monitor intermediates : Use LC-MS to identify unstable intermediates (e.g., mesylated precursors) .
Methodological Tables
Q. Table 1. Crystallographic Data for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 | |
| a, b, c (Å) | 6.1250, 13.1425, 13.7139 | |
| α, β, γ (°) | 93.600, 95.514, 95.637 | |
| R-factor | 0.061 | |
| Dihedral angles (°) | 38.13 (pyrazolopyridine-isoxazole) |
Q. Table 2. Optimized Reaction Conditions for High-Yield Synthesis
| Condition | Optimal Value | Yield |
|---|---|---|
| Solvent | THF | 89% |
| Temperature | 40°C | |
| Purification | Column chromatography (silica) | |
| Crystallization solvent | Hexane/ethyl acetate/dichloromethane (3:1:1) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
